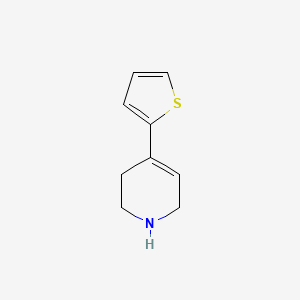

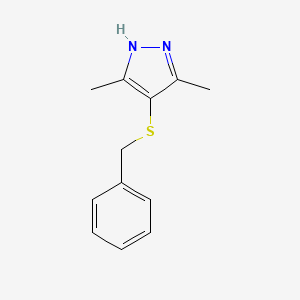

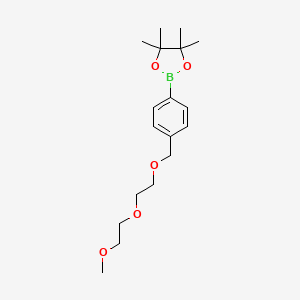

(4-(Tert-butyl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H25N3O2. More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be found on ChemSpider .Aplicaciones Científicas De Investigación

Selective Cyclooxygenase Inhibitor Research

Compounds structurally related to "(4-(Tert-butyl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone" have been investigated for their potential as selective COX-2 inhibitors. One such compound, ABT-963, has shown promise due to its selective inhibition of COX-2 over COX-1, improved aqueous solubility, high oral anti-inflammatory potency, and gastric safety in animal models. This research highlights the potential of related compounds in treating pain and inflammation associated with conditions like arthritis, emphasizing the therapeutic applications of selective COX-2 inhibitors in medicinal chemistry (M. Asif, 2016).

Environmental and Toxicity Studies

Studies on synthetic phenolic antioxidants (SPAs), which share structural motifs with "this compound," focus on their environmental occurrence, human exposure, and toxicity. These compounds, including butylated hydroxyanisole (BHT) and butylated hydroxytoluene (BHT), have been detected in various environmental matrices and human tissues. Research suggests some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties. This area of study underscores the importance of understanding the environmental and health impacts of widely used synthetic compounds (Runzeng Liu & S. Mabury, 2020).

Synthesis and Industrial Applications

The synthesis and industrial applications of compounds like tert-butylsulfinamide in N-heterocycle synthesis via sulfinimines highlight the chemical's versatility in producing piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant in the development of natural products and therapeutically applicable compounds, demonstrating the utility of tert-butylsulfinamide and related chemicals in synthetic organic chemistry (R. Philip et al., 2020).

Fuel Additive Production and Environmental Impact

Methyl tert-butyl ether (MTBE) and related compounds, such as tert-butyl alcohol (TBA), have been extensively studied for their role as fuel additives and their environmental degradation pathways. Research in this field focuses on the production methods, purification techniques, and the biodegradability of these substances. Understanding the environmental behaviors and degradation pathways of MTBE and TBA is crucial for addressing pollution and improving fuel performance (A. Pulyalina et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anti-inflammatory effects, suggesting that this compound may target inflammatory pathways .

Mode of Action

It’s suggested that similar compounds inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may interact with its targets to reduce inflammation.

Biochemical Pathways

(4-(Tert-butyl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone likely affects the biochemical pathways involved in inflammation. It may inhibit the production of NO and PGE2, as well as cytokines like TNF-α, IL-6, and IL-1β . These molecules are key players in the inflammatory response, so their inhibition could lead to a reduction in inflammation.

Result of Action

Similar compounds have been shown to inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular level.

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-20(2,3)16-8-6-15(7-9-16)19(24)23-13-10-17(11-14-23)25-18-5-4-12-21-22-18/h4-9,12,17H,10-11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPTXCHVIXQHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

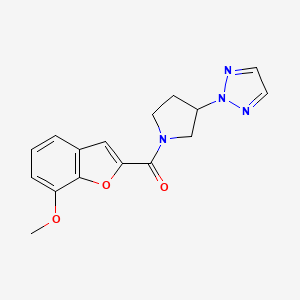

![(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2627854.png)

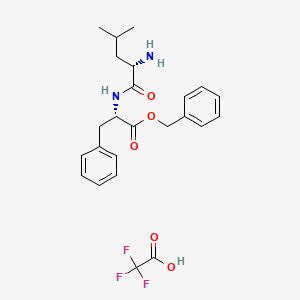

![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)

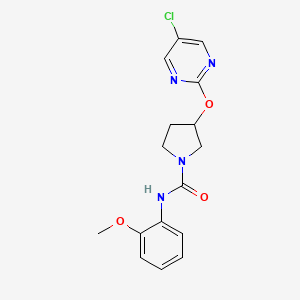

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2627866.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)

![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)